ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.
Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are then coupled through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate can be compared with other similar compounds such as:
Methyl 2-(1-ethyl-1H-pyrazole-3-amido)benzoate: Similar structure but with a benzoate group instead of a thiazole ring.
Ethyl 4-(1-ethyl-1H-pyrazole-3-amido)benzoate: Similar structure but with a benzoate group instead of a thiazole ring.
Ethyl 7-[3-(4-bromo-1-ethyl-1H-pyrazole-3-amido)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate: Contains a pyrazolo[1,5-a]pyrimidine ring instead of a thiazole ring.
Biological Activity
Ethyl 2-(1-ethyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and applications based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C13H16N4O2S, with a molecular weight of approximately 270.34 g/mol. The compound features both thiazole and pyrazole moieties, which are known for their diverse pharmacological properties. The synthesis typically involves multi-step reactions starting from ethyl acetoacetate and hydrazine derivatives, leading to the formation of pyrazole intermediates that subsequently react with thiosemicarbazide or thioketones to yield the desired thiazole derivatives.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Compounds containing both thiazoles and pyrazoles often exhibit significant binding affinities towards specific targets, indicating their potential as drug candidates. For instance, related compounds have shown binding affinities ranging from -1.6 to -3.4 kcal/mol. The mechanism of action may involve inhibition or modulation of specific biochemical pathways, which is crucial for therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For example, studies have demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines. A related study highlighted the anticancer activity of thiazole derivatives against human cancer cell lines such as H460 and A549 . this compound is expected to have similar potential based on its structural characteristics.
Antimicrobial Activity
The antimicrobial properties of thiazole and pyrazole derivatives are well-documented. Compounds in this class have shown efficacy against a range of pathogens, including bacteria and fungi. For instance, the presence of pyrazole in similar compounds has been linked to significant antibacterial activity against Gram-positive and Gram-negative bacteria . this compound may exhibit comparable antimicrobial effects due to its structural similarities.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Properties
IUPAC Name |
ethyl 2-[(1-ethylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-3-16-6-5-8(15-16)10(17)14-12-13-9(7-20-12)11(18)19-4-2/h5-7H,3-4H2,1-2H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZHBJRBGGRTCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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